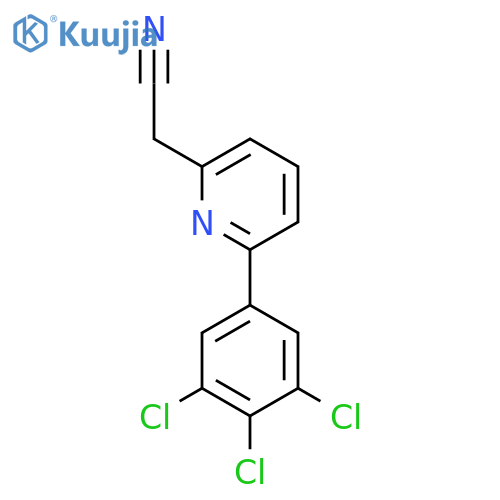Cas no 1361669-85-3 (6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile)

6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C13H7Cl3N2/c14-10-6-8(7-11(15)13(10)16)12-3-1-2-9(18-12)4-5-17/h1-3,6-7H,4H2
- InChIKey: KCSSEFGXCJTLER-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC=C(CC#N)N=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 4.1
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030622-500mg |
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile |
1361669-85-3 | 97% | 500mg |
815.00 USD | 2021-05-31 | |
| Alichem | A013030622-250mg |
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile |
1361669-85-3 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A013030622-1g |
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile |
1361669-85-3 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrileに関する追加情報
Introduction to 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361669-85-3)
6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile, identified by the chemical abstracts service number 1361669-85-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, characterized by its unique structural framework that integrates a pyridine ring with a trichlorophenyl substituent and an acetonitrile moiety. The presence of multiple chlorine atoms in the aromatic ring enhances its reactivity and potential utility in synthetic chemistry, making it a valuable intermediate in the development of novel bioactive molecules.
The structural configuration of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile is highly significant from a chemical perspective. The pyridine core serves as a privileged scaffold in drug design due to its ability to interact with biological targets such as enzymes and receptors. The trichlorophenyl group introduces electrophilic centers, facilitating further functionalization through nucleophilic substitution reactions. Additionally, the acetonitrile group at the 2-position contributes to the compound's solubility and stability, making it suitable for various chemical transformations.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those incorporating halogenated aromatic rings. Studies have demonstrated that such compounds often exhibit potent activity against a range of therapeutic targets. For instance, derivatives of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile have been investigated for their antimicrobial and anti-inflammatory properties. The chlorine atoms in the trichlorophenyl ring enhance binding affinity by increasing lipophilicity and electronic distribution, which is crucial for achieving high selectivity in drug interactions.
One of the most compelling aspects of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles and reduced toxicity. The acetonitrile group provides a convenient handle for further derivatization, allowing chemists to introduce additional functional groups or linkages that modulate biological activity. This flexibility has led to several promising candidates entering preclinical development for conditions such as cancer and neurodegenerative diseases.
The synthesis of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyridines and trichlorobenzene derivatives, followed by nitrile formation. Advances in catalytic systems have enabled more efficient and sustainable production methods, reducing waste and energy consumption. These improvements align with the broader goals of green chemistry and sustainable pharmaceutical manufacturing.
Recent computational studies have shed light on the molecular interactions between 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile and biological targets. Molecular docking simulations have identified key binding pockets on proteins that are targeted by this compound class. These insights have guided the optimization of lead structures toward higher efficacy and selectivity. Additionally, quantum mechanical calculations have been employed to understand the electronic properties of the molecule, which are critical for predicting reactivity and metabolic stability.
The pharmacological evaluation of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile has revealed intriguing mechanisms of action. In particular, its ability to modulate enzyme activity has been explored in detail. For example, studies suggest that this compound can inhibit kinases involved in cell proliferation pathways by competing with ATP binding sites. The presence of multiple chlorine atoms enhances binding through electrostatic interactions and hydrophobic effects. Such findings underscore the importance of structure-activity relationships (SAR) in rational drug design.
Another area of interest is the role of 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile in addressing emerging therapeutic challenges. With increasing resistance to conventional drugs, there is a pressing need for novel therapeutic agents with unique mechanisms of action. Pyridine derivatives like this one offer a promising alternative due to their diverse biological activities and synthetic accessibility. Ongoing research aims to expand their applications into neglected tropical diseases and rare disorders where treatment options are limited.
The future direction of research on 6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile is likely to focus on improving its pharmacological profile through structure-based drug design techniques. By integrating experimental data with computational modeling, scientists can refine molecular structures to enhance potency while minimizing off-target effects. Furthermore,exploration into prodrug strategies may enhance bioavailability and tissue distribution,ensuring greater therapeutic efficacy.
In conclusion,6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile (CAS No.1361669-85-3) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a versatile intermediate for developing novel bioactive molecules。 Recent studies highlight its potential applications in treating various diseases,while ongoing research aims to optimize its pharmacological properties further。 As our understanding of molecular interactions deepens,compounds like this will continue to play a crucial role in shaping future therapies。
1361669-85-3 (6-(3,4,5-Trichlorophenyl)pyridine-2-acetonitrile) 関連製品
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 1721-51-3(D-alpha-Tocotrienol)



